molecular formula BaO8S2 B084245 Barium persulfate CAS No. 14392-58-6

Barium persulfate

Cat. No.: B084245
CAS No.: 14392-58-6
M. Wt: 329.5 g/mol
InChI Key: ZCHPOKZMTJTNHI-UHFFFAOYSA-L
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Description

Barium persulfate is a useful research compound. Its molecular formula is BaO8S2 and its molecular weight is 329.5 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: How to synthesize barium persulfate with high purity for laboratory use?

Methodological Answer :

  • Reagent preparation : Use stoichiometric amounts of barium chloride (BaCl₂) and sodium persulfate (Na₂S₂O₈) in deionized water. Ensure reagents are ACS-grade to minimize impurities.
  • Reaction conditions : Conduct the reaction at 25–30°C under continuous stirring (300–500 rpm) for 2–4 hours to maximize yield .
  • Purification : Filter the precipitate via vacuum filtration, wash with cold ethanol to remove residual ions, and dry under vacuum (40–60°C, 12 hours).
  • Characterization : Validate purity using X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for metal impurities, and iodometric titration to quantify persulfate content .

Q. Basic: What are the standard analytical methods for characterizing this compound in aqueous solutions?

Methodological Answer :

  • Persulfate quantification :
    • Iodometric titration : Reduce S₂O₈²⁻ to I₂ using KI under acidic conditions; titrate with Na₂S₂O₃ (starch indicator) .
    • UV-Vis spectroscopy : Measure absorbance at 352 nm (ε = 560 M⁻¹cm⁻¹) for direct quantification .
  • Barium ion analysis : Use ICP-MS or ion chromatography with conductivity detection (detection limit: 0.1 ppb) .
  • Stability testing : Monitor persulfate decomposition kinetics via pH-adjusted solutions (pH 3–11) under controlled temperature (20–50°C) .

Q. Advanced: How to design experiments to optimize persulfate activation efficiency in this compound-based advanced oxidation processes (AOPs)?

Methodological Answer :

  • Factorial design : Apply response surface methodology (RSM) to evaluate interactions between variables (e.g., persulfate dosage: 0.1–2.0 mM, pH: 3–9, activation method: thermal/UV/transition metals). Use a central composite design (CCD) with ≥15 experimental runs .

  • Activation strategies :

    • Thermal activation : Maintain 50–70°C to accelerate S₂O₈²⁻ → SO₄⁻• generation.
    • Metal activation : Test Fe²⁺/Cu²⁺ catalysts (0.05–0.5 mM) to enhance radical yield; monitor sulfate radical (SO₄⁻•) via electron paramagnetic resonance (EPR) .
  • Performance metrics : Calculate COD/NH₃-N removal efficiency using:

    Efficiency (%)=XiXfXi×100\text{Efficiency (\%)} = \frac{X_i - X_f}{X_i} \times 100

    where XiX_i and XfX_f are initial/final concentrations .

Q. Advanced: What methodologies are used to resolve contradictions in reported degradation pathways of organic pollutants using this compound?

Methodological Answer :

  • Isotopic tracing : Use ¹³C-labeled pollutants (e.g., benzene) to track intermediates via GC-MS. Compare with unlabeled controls to distinguish abiotic vs. biotic pathways .
  • Radical quenching : Add scavengers (e.g., methanol for SO₄⁻•, tert-butanol for •OH) to identify dominant radicals in degradation. Validate via kinetic modeling (e.g., pseudo-first-order rate constants) .
  • Meta-analysis : Compile degradation half-lives (t1/2t_{1/2}) from literature under standardized conditions (pH 7, 25°C). Use ANOVA to assess variability due to activation methods or matrix effects (e.g., Cl⁻, NOM) .

Q. Advanced: How to integrate this compound oxidation with microbial remediation for enhanced pollutant removal?

Methodological Answer :

  • Sequential treatment :
    • Chemical phase : Apply this compound (0.5–1.5 mM) at pH 6–8 to degrade recalcitrant compounds.
    • Biological phase : Introduce sulfate-reducing bacteria (e.g., Desulfovibrio) to metabolize residual sulfate and organic byproducts. Monitor functional genes (e.g., dsrA) via qPCR .
  • Synergy analysis : Measure ATP levels and electron transport system activity to assess microbial viability post-persulfate treatment. Optimize persulfate dosage to avoid biocidal effects (>2 mM may inhibit bacteria) .

Q. Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

  • Safety protocols :
    • Use PPE (gloves, goggles) to prevent skin/eye contact.
    • Store in airtight containers away from reducing agents (risk of explosive decomposition).
  • Waste management : Neutralize spent solutions with NaHCO₃ before disposal. Test filtrate for residual Ba²⁺ (EPA limit: 2 ppm) .

Q. Advanced: How to model reaction kinetics of this compound in heterogeneous systems?

Methodological Answer :

  • Rate law determination : Conduct batch experiments with varying persulfate/pollutant ratios. Fit data to Langmuir-Hinshelwood or Eley-Rideal models using nonlinear regression.
  • Activation energy : Calculate via Arrhenius equation (k=AeEa/RTk = A \cdot e^{-E_a/RT}) using rate constants (kk) at 20°C, 30°C, and 40°C .
  • Software tools : Utilize MATLAB or Python’s SciPy library for parameter optimization. Cross-validate with experimental data (R² > 0.95 acceptable) .

Q. Table 1: Key Optimization Parameters for this compound AOPs

FactorRangeOptimal Value (Case Study)Reference
Persulfate dosage0.1–2.0 mM1.2 mM
pH3–96.5
Temperature20–70°C50°C
Activation methodThermal/UV/Fe²⁺Fe²⁺ (0.2 mM)

Properties

CAS No.

14392-58-6

Molecular Formula

BaO8S2

Molecular Weight

329.5 g/mol

IUPAC Name

barium(2+);sulfonatooxy sulfate

InChI

InChI=1S/Ba.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2

InChI Key

ZCHPOKZMTJTNHI-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2]

Canonical SMILES

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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